5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting with the formation of the pyrazolopyrimidine core. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as isopropylamine and phenylhydrazine, under controlled conditions.
Cyclization Reactions: Cyclization steps are crucial to form the pyrazolopyrimidine ring system. This can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Substitution Reactions: Subsequent substitution reactions introduce the isopropyl and methyl groups at the appropriate positions on the pyrazolopyrimidine core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation Reactions: Oxidation of the compound can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: Substitution reactions involve replacing functional groups on the compound with other groups. Common reagents include halides, alkyl halides, and amines.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or THF.
Substitution: Alkyl halides, amines, in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, often resulting in the removal of oxygen-containing functional groups.
Substitution Products: Derivatives with different substituents at specific positions on the pyrazolopyrimidine core.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: Biologically, 5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine has shown potential in various biological assays. It has been studied for its antiviral, anti-inflammatory, and anticancer properties.
Medicine: In medicine, this compound is being explored for its therapeutic potential. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism by which 5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to downstream effects in biological pathways. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine: This compound is structurally similar and has been studied for its kinase inhibitory activity.
5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine: Another related compound with potential biological activity.
Uniqueness: 5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine stands out due to its specific structural features and the presence of both isopropyl and phenyl groups, which contribute to its unique reactivity and biological activity.
Properties
IUPAC Name |
2-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5/c1-15(2)18-14-19(25-12-10-24(4)11-13-25)26-21(22-18)20(16(3)23-26)17-8-6-5-7-9-17/h5-9,14-15H,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCLMNGRRYGFMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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